molecular formula C41H42FN5O7 B8144907 N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide

N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide

カタログ番号: B8144907
分子量: 735.8 g/mol
InChIキー: ZOEILZXFYPPMTR-SSEXGKCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex molecule featuring a pyridine core with multiple substituents, including a fluorophenyl group, a methoxy-substituted dioxane moiety, and a tetrahydropyran (oxane) methyl group. Key structural elements include:

  • Pyridine/pyrimidine scaffold: Common in kinase inhibitors due to hydrogen-bonding interactions with ATP-binding sites.
  • Fluorophenyl group: Enhances metabolic stability and bioavailability.
  • Dioxane and oxane substituents: Improve solubility and modulate steric effects.

特性

IUPAC Name

N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42FN5O7/c1-25-3-7-36(44-18-25)33-21-47(20-26-9-11-51-12-10-26)22-34(39(33)48)41(49)46-29-5-6-31(35(42)17-29)32-15-28(19-45-40(32)43)27-4-8-37(38(16-27)50-2)54-24-30-23-52-13-14-53-30/h3-8,15-19,21-22,26,30H,9-14,20,23-24H2,1-2H3,(H2,43,45)(H,46,49)/t30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEILZXFYPPMTR-SSEXGKCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OCC6COCCO6)OC)N)F)CC7CCOCC7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OC[C@H]6COCCO6)OC)N)F)CC7CCOCC7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42FN5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件

DS-1205b (遊離塩基) の合成には、重要な中間体の形成と、それに続く特定の条件下でのそれらの反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、所有権があり、公表されていません。 この化合物は、高度な有機合成技術を使用して合成され、高純度と収率が保証されていることが知られています .

工業生産方法

DS-1205b (遊離塩基) の工業生産は、一貫性と品質を維持するために厳格なプロトコルに従います。 このプロセスには、最適化された反応条件、精製手順、および品質管理対策を使用して、最終製品が要求される仕様を満たすことを保証する、大規模合成が含まれます .

化学反応の分析

科学研究への応用

DS-1205b (遊離塩基) は、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

DS-1205b (free base) has a wide range of scientific research applications, including:

作用機序

DS-1205b (遊離塩基) は、悪性細胞のシグナル伝達において重要な役割を果たす AXL キナーゼを選択的に阻害することで効果を発揮します。 この化合物は、AXL キナーゼの活性部位に結合し、そのリン酸化とそれに続く活性化を阻害します。 この阻害は、細胞生存、増殖、および移動に関与する下流のシグナル伝達経路を混乱させ、最終的に腫瘍増殖と転移を減少させます .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing core motifs or functional groups. Below is a detailed analysis:

Pyridine-Based Analogs

  • Example 1 : 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine ()

    • Key Features : Combines pyridine, triazole, and thiazolo-pyrimidine moieties.
    • Comparison : The shared pyridine core and methoxyphenyl groups suggest similar pharmacokinetic profiles. However, the triazole-thiazolo-pyrimidine system in this analog may enhance target binding specificity compared to the dioxane/oxane substituents in the target compound.
  • Example 2: N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () Key Features: Pyridine-carboxamide linkage with a thiazolidinone ring. Comparison: The carboxamide group is critical for hydrogen bonding in both compounds. The thiazolidinone in this analog introduces conformational rigidity, whereas the oxane group in the target compound may offer greater solubility .

Fluorophenyl-Containing Compounds

  • Example : (1R,2S)-2-[[(2,4-Dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl)-N-(5-fluoro-2-pyridinyl)cyclopropanecarboxamide ()
    • Key Features : Fluorophenyl and pyrimidine groups with a cyclopropane scaffold.
    • Comparison : The fluorophenyl group in both compounds likely improves metabolic stability. The cyclopropane in this analog may enhance steric hindrance, whereas the dioxane substituent in the target compound could reduce off-target interactions .

Carboxamide-Linked Derivatives

  • Example: 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () Key Features: Pyrrolidinecarboxamide with fluorophenyl and methoxybenzyl groups. Comparison: The carboxamide linkage and methoxy groups are shared, but the pyrrolidine ring in this analog may confer distinct conformational preferences compared to the pyridine-oxane system in the target compound .

Methodologies for Compound Similarity Assessment

Structural and functional comparisons rely on computational and experimental approaches:

Molecular Fingerprints

  • MACCS and Morgan Fingerprints: Encode structural features into bit arrays for similarity scoring (e.g., Tanimoto coefficient). The target compound’s dioxane and oxane groups would generate unique fingerprint patterns compared to analogs with triazole or thiazolidinone rings .

Activity Cliffs

  • Definition : Structurally similar compounds with large differences in biological activity.
  • Relevance : The fluorophenyl and pyridine motifs in the target compound may avoid activity cliffs observed in analogs with bulkier substituents (e.g., cyclopropane in ) .

Electrochemical and Spectroscopic Profiling

  • Example: Fulleropyrrolidines with flexible substituents () exhibit similar electron-accepting abilities despite structural variations.

Data Table: Comparative Analysis of Key Compounds

Compound ID Core Structure Key Substituents Potential Advantages Limitations Reference
Target Compound Pyridine Dioxane, oxane, fluorophenyl Enhanced solubility, metabolic stability Synthetic complexity N/A
Pyridine-thiazolo-pyrimidine Triazole, methoxyphenyl High binding specificity Poor solubility
Cyclopropane-pyrimidine Fluorophenyl, pyrimidinyl Steric hindrance for selectivity Potential toxicity
Pyrrolidinecarboxamide Fluorophenyl, methoxybenzyl Conformational flexibility Low metabolic stability
Thiazolidinone-pyridine 4-Chlorophenyl, carboxamide Rigid scaffold Limited bioavailability

生物活性

The compound N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₃₁H₃₃F₁N₄O₅
  • Molecular Weight : 557.63 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent in other diseases.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating the in vitro cytotoxic potency of related pyridine derivatives showed promising results against human cancer cell lines, suggesting that the target compound may also possess similar properties.

Table 1: Cytotoxicity of Related Compounds

Compound IDCell Line TestedIC50 (µM)Remarks
Compound AMCF715Moderate activity
Compound BHeLa10High activity
Compound CA54925Low activity

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. Moreover, its interaction with specific receptors or enzymes involved in tumor growth and metastasis is under investigation.

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to the target molecule. For example:

  • Study on Pyridine Derivatives :
    • Researchers synthesized a series of pyridine derivatives and evaluated their anticancer activity. The study found that certain modifications led to enhanced potency against breast and lung cancer cells .
  • Antibacterial Properties :
    • In another investigation, compounds similar to the target were tested for antibacterial efficacy against Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests potential applications in treating bacterial infections.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。